![molecular formula C14H10F3N5O2 B2812019 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1327208-28-5](/img/structure/B2812019.png)
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in DMF .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The compound’s structural features suggest potential DNA intercalation activity. Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed, synthesized, and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies revealed their binding modes with the DNA active site, emphasizing their anticancer potential .
- Beyond anticancer effects, [1,2,4]triazolo[4,3-a]pyrimidine derivatives have shown diverse biological activities. These include anti-inflammatory, anti-convulsant, antibiotic, antifungal, herbicidal, fungicidal, antivirus, and anti-type 2 diabetes activities .
- A practical one-pot synthesis method provides access to triazolopyridine derivatives, including those related to our compound. These derivatives hold significance both synthetically and biologically .
Anti-Tumor Activity
DNA Intercalation and Anticancer Properties
Biological Activities Beyond Cancer
Synthetic and Biologically Important Derivatives
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s activity, potentially inhibiting its function.
Biochemical Pathways
Inhibition of c-met kinase, as seen with similar compounds , can affect multiple pathways, including those involved in cell growth and survival. Downstream effects may include reduced cell proliferation and increased cell death.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially have similar effects.
properties
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-1-2-5-10(9)19-11(23)8-22-13(24)21-7-3-6-18-12(21)20-22/h1-7H,8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQHHCZSAVRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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